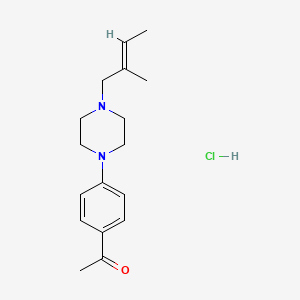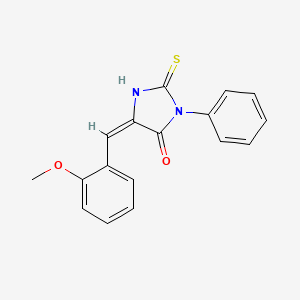
(5E)-5-(2-methoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound that belongs to the class of imidazolones This compound is characterized by the presence of a mercapto group, a methoxybenzylidene group, and a phenyl group attached to the imidazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-methoxybenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
化学反応の分析
Types of Reactions
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond.
Reduction: The imidazolone ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced imidazolone derivatives.
Substitution: Formation of substituted imidazolone derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has shown promise in the treatment of certain diseases. Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
作用機序
The mechanism of action of (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the methoxybenzylidene group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
(2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone: Similar in structure but with a cyclopentanone core.
(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Contains a thiazolo-triazole core with similar substituents.
2-(2-methoxybenzylidene)hydrazine-1-carbothioamide: A Schiff base with a similar methoxybenzylidene group.
Uniqueness
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its imidazolone core, which imparts distinct chemical and biological properties
特性
分子式 |
C17H14N2O2S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
(5E)-5-[(2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-15-10-6-5-7-12(15)11-14-16(20)19(17(22)18-14)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,22)/b14-11+ |
InChIキー |
JSEQNNYGDRRNFM-SDNWHVSQSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


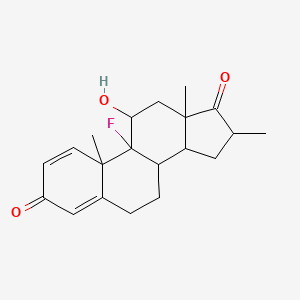

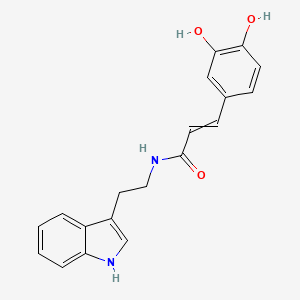
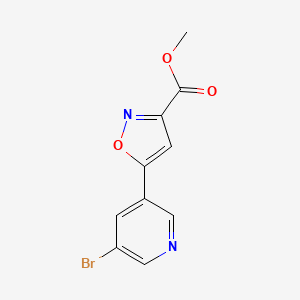
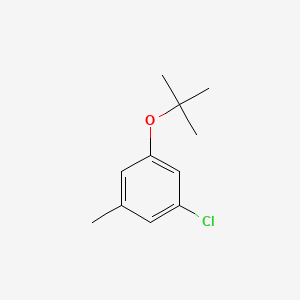


![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

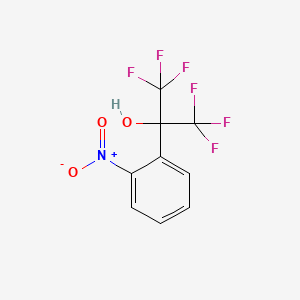
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)

